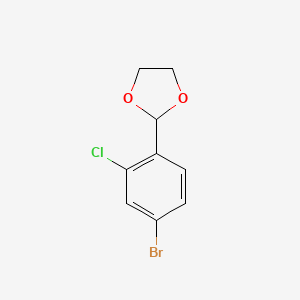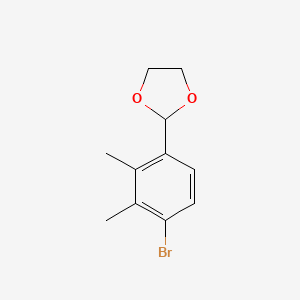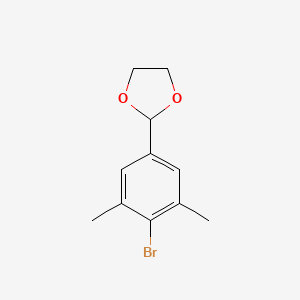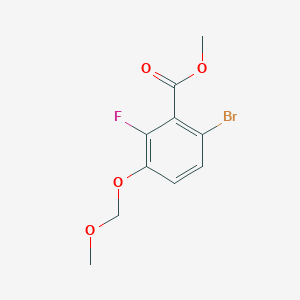
1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Mode of Action
The mode of action of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the molecular structure.
Biochemical Pathways
This compound may participate in Suzuki-Miyaura coupling reactions . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. In the context of this reaction, this compound could act as an electrophile, reacting with organoboron compounds to form new carbon-carbon bonds .
Result of Action
Given its potential involvement in suzuki-miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C to maintain its stability . Furthermore, its reactivity may be affected by the presence of other chemicals, pH, and temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of a benzene ring with bromine, chlorine, ethoxy, and fluorine groups. The synthesis typically starts with a suitable benzene derivative, followed by sequential halogenation and ethoxylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to maintain consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve the required quality standards for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The ethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biphenyl derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biphenyl compounds .
Applications De Recherche Scientifique
1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene has several scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the ethoxy group.
1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene: Similar but with different positions of the substituents.
1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene: Another isomer with different substituent positions.
Uniqueness
1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. The presence of the ethoxy group in the 2-position, along with the halogens, makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
1-bromo-3-chloro-2-ethoxy-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKBXBHTWYCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














